molecular formula C11H7FN2O3S B1389277 2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 941869-52-9

2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1389277
CAS No.: 941869-52-9
M. Wt: 266.25 g/mol
InChI Key: YOHKOMGILJFCDY-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid (CAS 941869-52-9) is a high-purity chemical compound supplied for research and development purposes . This molecule features a defined molecular weight of 266.25 and a molecular formula of C11H7FN2O3S . With a certified purity of 95.0% and higher, it is suited for demanding applications in medicinal chemistry and pharmaceutical research, where it serves as a valuable synthetic intermediate or building block for the development of novel bioactive molecules . The structure of the compound, which combines a 4-fluorobenzoyl group with a carboxylic acid-functionalized thiazole core, is particularly significant. The thiazole ring is a privileged scaffold in drug discovery, commonly found in compounds with a range of pharmacological activities. The presence of the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a key feature for structure-activity relationship (SAR) studies . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or personal use. Researchers can utilize this compound in various exploratory studies, including but not limited to, the synthesis of more complex chemical entities, the investigation of its inherent biological activity, or as a standard in analytical development. For proper handling and storage, please refer to the available safety data sheets.

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3S/c12-7-3-1-6(2-4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHKOMGILJFCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Overview

2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole derivative that exhibits significant potential in various scientific fields, particularly in chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzoyl group that enhances its biological activity and chemical reactivity.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Biology

  • Biological Activity : Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies are ongoing to elucidate its mechanisms of action and potential therapeutic applications .
  • Mechanism of Action : The fluorobenzoyl group enhances binding affinity to biological targets such as enzymes and receptors. This interaction can modulate enzymatic activity or induce apoptosis in cancer cells, making it a candidate for drug development .

Medicine

  • Drug Development : The compound is being investigated for its potential as a therapeutic agent against various diseases, particularly infections and cancers. Its structural features may provide advantages in drug formulation, including improved lipophilicity and membrane permeability .

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to create innovative solutions .

Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity against various bacterial strains. The presence of the fluorobenzoyl group in this compound was found to enhance this activity compared to non-fluorinated analogs.

Anticancer Properties

Another research effort focused on evaluating the anticancer potential of this compound against different cancer cell lines. Results indicated that the compound could induce apoptosis in specific cancer types through its interaction with cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its ability to bind to enzymes and receptors, thereby modulating their activity. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes structurally related thiazole-4-carboxylic acid derivatives and their substituents:

Compound Name Substituent on Thiazole Amino Group Key Structural Features Biological Activity (If Reported)
2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid 4-Fluorobenzoyl Electronegative fluorine, planar aromatic ring AgrA inhibition
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl Hydrophobic methyl group AgrA inhibitor (AutoDock Vina docking)
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-... Phenylsulfonyl Sulfonamide group, electronegative F Unknown (structural analog)
2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid 4-Ethoxyphenyl Bulky ethoxy group Unknown (pharmacokinetic studies)
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl Electron-withdrawing Cl Commercial availability
2-(Ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid Ethoxycarbonyl Ester group (increased lipophilicity) Intermediate in synthesis

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives generally face solubility challenges. However, fluorine’s small size and moderate electronegativity may mitigate crystallization issues compared to chloro or methyl analogs .

Biological Activity

2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole derivative known for its diverse biological activities and potential therapeutic applications. This compound is characterized by a fluorobenzoyl group that enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • CAS Number : 941869-52-9
  • Molecular Formula : C11H8FN2O3S
  • Molecular Weight : 268.26 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorobenzoyl group enhances binding affinity and modulates enzymatic activity, while the thiazole ring contributes to the compound's stability and reactivity. These interactions can lead to various biological effects, such as:

  • Antimicrobial Activity : The compound has shown efficacy against several microbial strains, inhibiting their growth through interference with metabolic pathways.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

Biological Activity Overview

Activity TypeDescription
AntimicrobialExhibits inhibitory effects on bacteria and fungi.
AnticancerInduces apoptosis in cancer cells; shows potential in targeting specific cancer types.
Enzyme InhibitionModulates the activity of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism involved the induction of apoptosis and disruption of cell cycle progression.
    • The compound was found to interact with cytochrome P450 enzymes, enhancing its bioavailability and efficacy in sensitive cancer cells .
  • Antimicrobial Effects :
    • Research indicated that this thiazole derivative effectively inhibited the growth of pathogenic bacteria, including resistant strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
  • Enzyme Interaction Studies :
    • Investigations into the enzyme inhibition profile revealed that this compound acts as a competitive inhibitor for certain metabolic enzymes, which may contribute to its therapeutic potential in metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeUnique Features
2-(4-Fluorobenzoyl)benzoic acidAnticancerSimilar structure but lacks thiazole ring
2-(3-Fluorobenzoyl)amino-1,3-thiazoleAntimicrobialDifferent fluorine position affects activity

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via a multi-step route involving thiazole ring formation followed by fluorobenzoylation. A common approach includes:

Thiazole core synthesis : Condensation of thiourea derivatives with α-haloketones (e.g., ethyl 2-bromoacetate) under reflux in ethanol .

Fluorobenzoylation : Reaction of the amino-thiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) .

  • Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is recommended for biological assays .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR (DMSO-d₆): Key signals include δ 8.2–8.5 ppm (thiazole H), δ 7.8–8.0 ppm (fluorobenzoyl aromatic H), and δ 12.5 ppm (carboxylic acid proton) .
  • ¹³C NMR : Confirm the presence of the carboxylic acid (δ ~170 ppm) and fluorobenzoyl carbonyl (δ ~165 ppm) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretches (~1680–1720 cm⁻¹) .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (≤1 mg/mL in water); use polar aprotic solvents (e.g., DMSO) for stock solutions. For in vitro assays, dilute in buffer (e.g., PBS) with ≤0.1% DMSO to avoid cytotoxicity .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the fluorobenzoyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .
  • Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition assays for kinases) to isolate the compound’s primary mechanism from off-target effects .
  • Meta-Analysis : Compare EC₅₀/IC₅₀ values across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis to the active form .
  • Formulation : Use nanoemulsions or liposomes to improve bioavailability. For example, encapsulate the compound in PEGylated liposomes (size: 100–150 nm) for sustained release .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., fluorobenzoyl group oxidation) .

Q. How can computational modeling guide SAR studies for this thiazole derivative?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., EP2/EP3 receptors). Focus on the fluorobenzoyl group’s role in hydrophobic binding pockets .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity. Validate with leave-one-out cross-validation (R² > 0.7) .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess conformational stability of the thiazole-carboxylic acid backbone in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
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2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid

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